molecular formula C10H13N5O3S B1249095 Adenosine, 4'-thio- CAS No. 2500-80-3

Adenosine, 4'-thio-

Cat. No.: B1249095
CAS No.: 2500-80-3
M. Wt: 283.31 g/mol
InChI Key: SIGIJBMOORTVPB-UHFFFAOYSA-N
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Description

Adenosine is an organic compound that occurs widely in nature in the form of diverse derivatives . It is one of the four nucleoside building blocks of RNA, which are essential for all life on Earth . Its derivatives include the energy carriers adenosine mono-, di-, and triphosphate . Adenosine is used as an intravenous medication for some cardiac arrhythmias .


Synthesis Analysis

The synthesis of 4’-thio and 4’-sulfinyl pyrimidine nucleoside analogues has been reported . The key 4-thioribosyl serine building block was obtained in a stereoselective glycosylation reaction using an alkynylbenzoate 4-thioribosyl donor .


Molecular Structure Analysis

The molecular formula of Adenosine, 4’-thio-, cyclic 3’,5’- (hydrogen phosphate) (9CI) is C10H12N5O5PS with a molecular weight of 345.27 . The Adenosine, 4’-thio- molecule contains a total of 34 bond(s) including 21 non-H bond(s), 10 multiple bond(s), 2 rotatable bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aromatic), 3 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), 1 sulfide(s) .


Chemical Reactions Analysis

Adenosine is formed by the degradation of adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP) . The hydrolysis of ATP into ADP and inorganic phosphate releases 20.5 kilojoules per mole (4.9 kcal/mol) of enthalpy .


Physical and Chemical Properties Analysis

Adenosine is a naturally occurring purine nucleoside . It has a longstanding presence and proven capability within antiviral and anticancer research . 4’-Thionucleosides, that incorporate bioisosteric replacement of furanose oxygen with sulfur, represent an important chemotype within this field .

Scientific Research Applications

Anti-Inflammatory Properties

Adenosine, particularly in its modified form as 4'-thioadenosine, has been observed to exhibit significant anti-inflammatory effects. A study by Lee et al. (2011) found that a novel adenosine analog, thio-Cl-IB-MECA, acts as a potent agonist of the A₃ adenosine receptor (A₃AR) and displays effective anti-inflammatory activity. This was demonstrated in mouse macrophage cells and a mouse sepsis model, where thio-Cl-IB-MECA suppressed the expression of pro-inflammatory biomarkers and inhibited key signaling pathways involved in inflammation (Lee et al., 2011).

Role in Immune System Modulation

Adenosine receptors, including A₁, A2A, A2B, and A₃, are expressed in immune system cells and influence their response in inflammatory environments. Haskó et al. (2006) highlight the therapeutic potential of adenosine-receptor-based therapies for treating infections, autoimmunity, ischemia, and degenerative diseases (Haskó et al., 2006).

Analgesic Applications in Anesthesia

Adenosine plays a role in pain management, particularly as a non-narcotic analgesic in anesthetized patients. Gan and Habib (2007) found that intraoperative adenosine infusion can reduce the requirement for anesthesia and improve postoperative recovery, indicating its potential as a non-opioid analgesic in the perioperative setting (Gan & Habib, 2007).

Cancer Research

In cancer research, the anti-proliferative effects of 4'-thioadenosine analogs have been observed. Kim et al. (2008) studied the novel adenosine analog thio-Cl-IB-MECA in human lung cancer cells and found that it induced cell cycle arrest and apoptotic cell death, suggesting a potential therapeutic value in lung cancer treatment (Kim et al., 2008).

Cardiac Applications

Adenosine also has significant applications in cardiology. Lerman and Belardinelli (1991) described its use in treating paroxysmal supraventricular tachycardia (PSVT) and its role in myocardial oxygen supply-demand balance regulation (Lerman & Belardinelli, 1991).

Mechanism of Action

Adenosine acts broadly via four receptors . It depresses SA & AV nodal activity and antagonizes cAMP-mediated catecholamine stimulation of ventricular muscle . It is a direct agonist at specific cell membrane receptors (A1 & A2). A1 is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue .

Future Directions

The adenosinergic system is being explored as a therapeutic target for cardiovascular pathologies, namely hypertension, heart failure, or stroke . The use of concurrent sodium thiosulfate infusion may be an additional area of further investigation .

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGIJBMOORTVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(S3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933896
Record name 9-(4-Thiopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15023-72-0, 15023-77-5, 15023-73-1, 2500-80-3, 2500-79-0
Record name NSC110342
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC109160
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC97111
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Adenosine, 4'-thio-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC81154
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(4-Thiopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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